molecular formula C8H4F3N B1526338 5-Ethynyl-2-(trifluoromethyl)pyridine CAS No. 1196155-24-4

5-Ethynyl-2-(trifluoromethyl)pyridine

Cat. No. B1526338
CAS RN: 1196155-24-4
M. Wt: 171.12 g/mol
InChI Key: JNCVSVJEAZBSAC-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1196155-24-4 and a molecular weight of 171.12 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The linear formula of 5-Ethynyl-2-(trifluoromethyl)pyridine is C8H4F3N . The InChI code is 1S/C8H4F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h1,3-5H .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Ethynyl-2-(trifluoromethyl)pyridine are not available, it’s important to note that trifluoromethyl groups generally display strong inductive effects .


Physical And Chemical Properties Analysis

5-Ethynyl-2-(trifluoromethyl)pyridine is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Agrochemical Industry

5-Ethynyl-2-(trifluoromethyl)pyridine: derivatives are extensively used in the agrochemical industry. The compound’s derivatives, such as trifluoromethylpyridines (TFMP), play a crucial role in the synthesis of active ingredients for pesticides. These derivatives are primarily used for crop protection, safeguarding them from pests. The introduction of fluazifop-butyl marked the first use of TFMP derivatives in the market, and since then, over 20 new agrochemicals containing TFMP have been named .

Pharmaceutical Industry

In the pharmaceutical sector, TFMP derivatives are incorporated into various drugs due to their unique physicochemical properties. These properties are attributed to the combination of the fluorine atom’s characteristics and the pyridine moiety. Currently, five pharmaceutical products containing the TFMP structure have received market approval, and several other candidates are undergoing clinical trials .

Veterinary Medicine

The veterinary industry also benefits from the applications of TFMP derivatives. Two veterinary products containing TFMP have been approved for market use. The derivatives are used due to their biological activities, which stem from the unique properties of the fluorine atom and pyridine ring .

Material Science

5-Ethynyl-2-(trifluoromethyl)pyridine: is also significant in material science research. Its derivatives are used in the development of new materials that require the unique properties of fluorinated compounds, such as increased stability and altered electronic characteristics .

Chemical Synthesis

This compound serves as an intermediate in chemical synthesis processes. It is particularly valuable in creating fluorinated organic chemicals, which are increasingly important due to their diverse applications and effects on biological activities and physical properties of compounds .

Analytical Chemistry

In analytical chemistry, 5-Ethynyl-2-(trifluoromethyl)pyridine is used for developing analytical methods and materials. Its stable structure and unique reactivity profile make it a suitable candidate for various analytical applications .

Chromatography

The compound finds its use in chromatography as a standard or a reagent due to its distinct chemical properties. It helps in the separation and analysis of complex mixtures by providing a reliable reference point .

Life Sciences

Lastly, in life sciences, the compound is utilized in research to study the biological effects of fluorinated compounds on living organisms. This research can lead to the development of new therapeutic agents and a better understanding of biological systems .

Safety And Hazards

The safety information for 5-Ethynyl-2-(trifluoromethyl)pyridine includes several hazard statements: H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

While specific future directions for 5-Ethynyl-2-(trifluoromethyl)pyridine are not available, it’s worth noting that trifluoromethylpyridines have found use in the production of several crop-protection products .

properties

IUPAC Name

5-ethynyl-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-2-6-3-4-7(12-5-6)8(9,10)11/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCVSVJEAZBSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726198
Record name 5-Ethynyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethynyl-2-(trifluoromethyl)pyridine

CAS RN

1196155-24-4
Record name 5-Ethynyl-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196155-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethynyl-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethynyl-2-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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